4-Isopropoxypyridin-2-amine

概要

説明

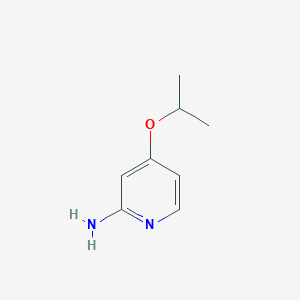

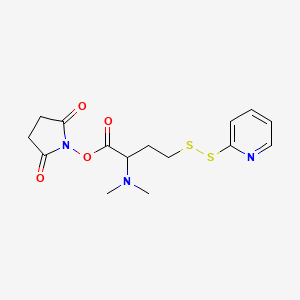

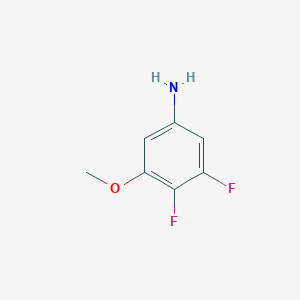

4-Isopropoxypyridin-2-amine is a chemical compound with the formula C8H12N2O . It has a molecular weight of 152.1937 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Isopropoxypyridin-2-amine consists of a pyridine ring with an isopropoxy group at the 4-position and an amine group at the 2-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用

Chemical Synthesis

4-Isopropoxypyridin-2-amine has been utilized in chemical synthesis, particularly in the amination of pyridines and quinolines. The compound has shown efficiency in converting pyridine N-oxides to 2-aminopyridines through a one-pot process involving Ts2O-t-BuNH2 followed by in situ deprotection with TFA. This process has demonstrated high yields, excellent selectivity, and good functional group compatibility (Yin et al., 2007). The same study also noted the successful derivation of 2-amino (iso)quinolines using a similar method, highlighting the versatility of the compound in chemical transformations.

Environmental Chemistry

In the realm of environmental chemistry, 4-Isopropoxypyridin-2-amine-related compounds have been studied for their behavior in soil environments. For instance, studies have investigated the dissipation rates of various forms of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil, finding equivalent rates of dissipation when applied as different salts or ester forms. This research helps in understanding the environmental fate of these compounds and supports the regulatory processes for their safe and effective use (Wilson et al., 1997).

Nanotechnology and Catalysis

Recent advancements in nanotechnology and catalysis have seen the use of 4-Isopropoxypyridin-2-amine derivatives in the reduction of nitro compounds to amines. Graphene-based catalysts, for instance, have been employed to enhance the reduction of toxic nitro contaminants like 4-nitrophenol (4-NP), paving the way for more efficient and environmentally friendly catalytic processes (Nasrollahzadeh et al., 2020).

Safety And Hazards

The safety data sheet for 4-Isopropoxypyridin-2-amine indicates several safety precautions. These include keeping the compound away from heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

4-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHKMXFMZNUEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxypyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)

![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)